

where to purchase high purity (S)-(+)-4-Methyl-1-hexanol for research

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Compound of Interest

Compound Name: 4-Methyl-1-hexanol

Cat. No.: B1585438

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High-Purity (S)-(+)-4-Methyl-1-hexanol: A Guide for Researchers

Application Notes and Protocols for the Procurement and Use of (S)-(+)-4-Methyl-1-hexanol in Scientific Research

For researchers, scientists, and professionals in drug development, securing high-purity chiral compounds is a critical first step in ensuring the accuracy and reproducibility of experimental results. (S)-(+)-4-Methyl-1-hexanol, a chiral alcohol, serves as a valuable building block in asymmetric synthesis, a key component in the development of pheromone-based pest management strategies, and a research tool in proteomics. This document provides a comprehensive guide to procuring this compound and detailed protocols for its analysis and potential applications.

Procurement of High-Purity (S)-(+)-4-Methyl-1-hexanol

A variety of chemical suppliers offer (S)-(+)-4-Methyl-1-hexanol for research purposes. Purity levels and available quantities can vary, so it is crucial to select a supplier that meets the specific requirements of your research. Below is a summary of reputable vendors.

Supplier	Product Number(s)	Purity	Notes
Biosynth	FM60300	Not specified	For pharmaceutical testing and research purposes only[1].
Santa Cruz Biotechnology	sc-263300	Not specified	Offered as a biochemical for proteomics research[2].
TCI America / TCI Chemicals	M0964	>98.0% (GC)	Available through various distributors like Fisher Scientific[3] [4][5].
Fisher Scientific	AAA15977AP (example)	≥98.0% (GC)	Distributes TCI America products[5].
Sapphire Bioscience	FM60300	Not specified	For research use only.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Analysis of (S)-(+)-4-Methyl-1-hexanol

Determining the enantiomeric purity of (S)-(+)-4-Methyl-1-hexanol is essential for its application in stereospecific synthesis and biological studies. Chiral Gas Chromatography (GC) is a standard method for this analysis.

Objective: To determine the enantiomeric excess (e.e.) of an (S)-(+)-4-Methyl-1-hexanol sample.

Materials:

- (S)-(+)-4-Methyl-1-hexanol sample
- High-purity solvent (e.g., dichloromethane or hexane)

- Chiral GC column (e.g., CP Chirasil-DEX CB or similar β -cyclodextrin-based column)[1][6]
- Gas Chromatograph with a Flame Ionization Detector (FID)
- Anhydrous sodium sulfate
- Acetic anhydride or other acylating agent (optional, for derivatization)
- Pyridine (optional, for derivatization)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the (S)-(+)-**4-Methyl-1-hexanol** sample.
 - Dissolve the sample in 1 mL of high-purity solvent.
 - Dry the solution over a small amount of anhydrous sodium sulfate and filter if necessary.
- Derivatization (Optional but Recommended for Improved Resolution):
 - To a clean, dry vial, add 100 μ L of the sample solution.
 - Add 50 μ L of pyridine and 50 μ L of acetic anhydride.
 - Cap the vial tightly and heat at 60°C for 30 minutes.
 - Allow the vial to cool to room temperature.
 - Dilute the derivatized sample with the solvent to a final concentration of approximately 1 mg/mL.
- GC Instrument Setup (Example Conditions):
 - Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 μ m film thickness)[1][6]
 - Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1-2 mL/min)[1][7].

- Injector Temperature: 250°C[1]
- Detector (FID) Temperature: 250°C[1]
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase at 2°C/min to 150°C.
 - Hold at 150°C for 5 minutes.
- Injection Volume: 1 µL
- Split Ratio: 50:1 (adjust as needed based on signal intensity)
- Data Analysis:
 - Run a blank (solvent) injection to ensure no contaminants are present.
 - Inject the prepared sample.
 - Identify the two enantiomer peaks in the resulting chromatogram. The elution order will depend on the specific chiral stationary phase.
 - Integrate the peak areas for both the (S)-(+) and (R)-(-) enantiomers.
 - Calculate the enantiomeric excess (e.e.) using the following formula:
 - $e.e. (\%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] \times 100$

Application Notes

Application 1: (S)-(+)-4-Methyl-1-hexanol as a Chiral Building Block in Asymmetric Synthesis

Chiral alcohols are fundamental building blocks in the synthesis of complex, stereochemically defined molecules, which is a cornerstone of modern drug discovery.[8][9][10] (S)-(+)-4-Methyl-

1-hexanol can be utilized as a starting material to introduce a specific stereocenter into a target molecule. The hydroxyl group can be converted to a good leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution, or it can be oxidized to an aldehyde or carboxylic acid for further carbon-carbon bond-forming reactions.



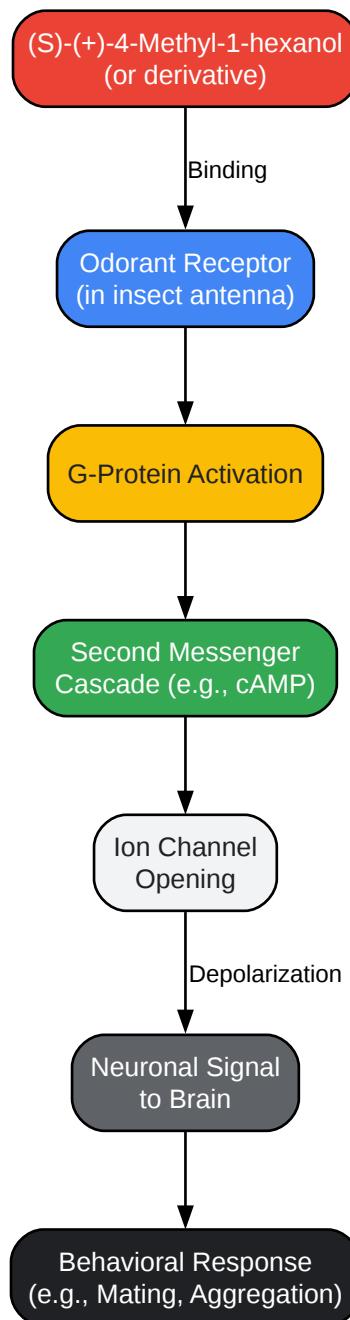
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Asymmetric synthesis workflow using a chiral alcohol.

Application 2: Role in Pheromone Research and Synthesis

Several structurally related compounds to (S)-(+)-**4-Methyl-1-hexanol** are known insect pheromones. For instance, (3R, 4S)-4-Methyl-3-hexanol is a pheromone of the ant *Tetramorium impurum*, and stereoisomers of 4-methyl-3-heptanol are aggregation pheromones for bark beetles.[3][11][12] (S)-(+)-**4-Methyl-1-hexanol** can serve as a synthon or a starting point for the synthesis of these and other insect pheromones. Research in this area is critical for developing environmentally benign pest control strategies.

The general signaling pathway for insect pheromone detection involves the binding of the pheromone molecule to a specific receptor protein in the antenna of the insect, which triggers a neuronal signal.



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Generalized insect pheromone signaling pathway.

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